

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Benzylazetidine-2-carboxylic acid*

Cat. No.: *B102823*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged" scaffold in modern medicinal chemistry.^{[1][2][3]} Its unique conformational rigidity, a balance between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for optimizing the pharmacological properties of drug candidates.^{[1][2][3]} This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.^{[1][4]} Historically, synthetic challenges limited the widespread use of azetidines; however, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery.^{[1][5][6]} Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.^{[1][5]}

This technical guide provides a comprehensive overview of the biological significance of azetidine-containing compounds, focusing on their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Azetidine-Containing Compounds as Enzyme Inhibitors

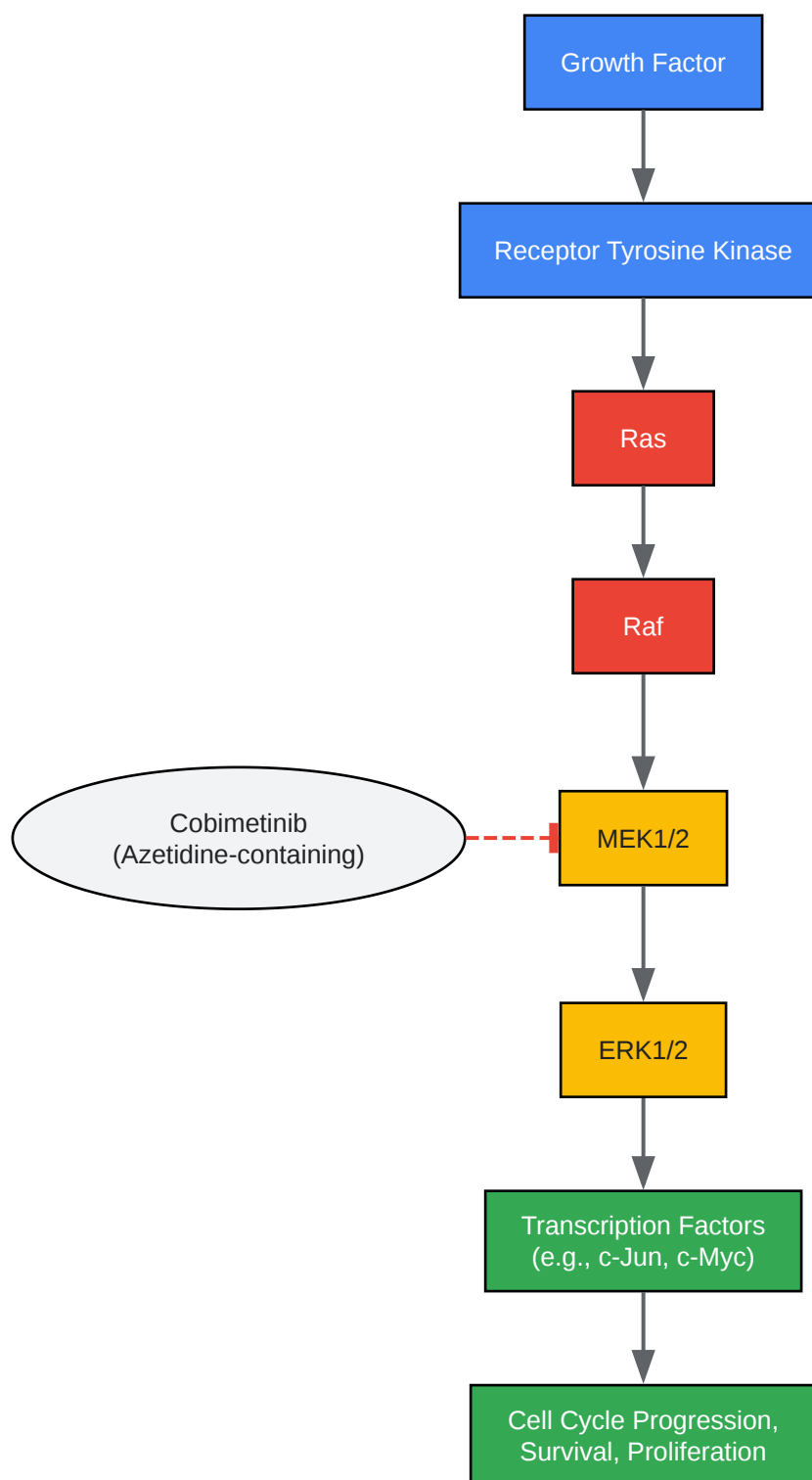
The rigid framework of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, azetidine derivatives can achieve high-affinity interactions with the active sites of various enzymes.

Kinase Inhibitors

Cobimetinib (Cotellic®), a potent and selective inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2, is a prime example of a successful azetidine-containing drug.^[2] It is used in the treatment of certain types of melanoma. Another important class of kinase targets for azetidine derivatives is the Janus kinase (JAK) family. Tofacitinib (Xeljanz®), an inhibitor of JAKs, is used to treat rheumatoid arthritis and other inflammatory conditions.^[7]

Compound	Target	IC50	Notes	Reference(s)
Cobimetinib	MEK1/2	-	Targeted cancer therapy	^[2]
Tofacitinib	JAKs	-	Treatment of rheumatoid arthritis	^[7]
Roche Compound 7	JAK3	0.26 nM	10-fold selectivity over JAK1	^[7]

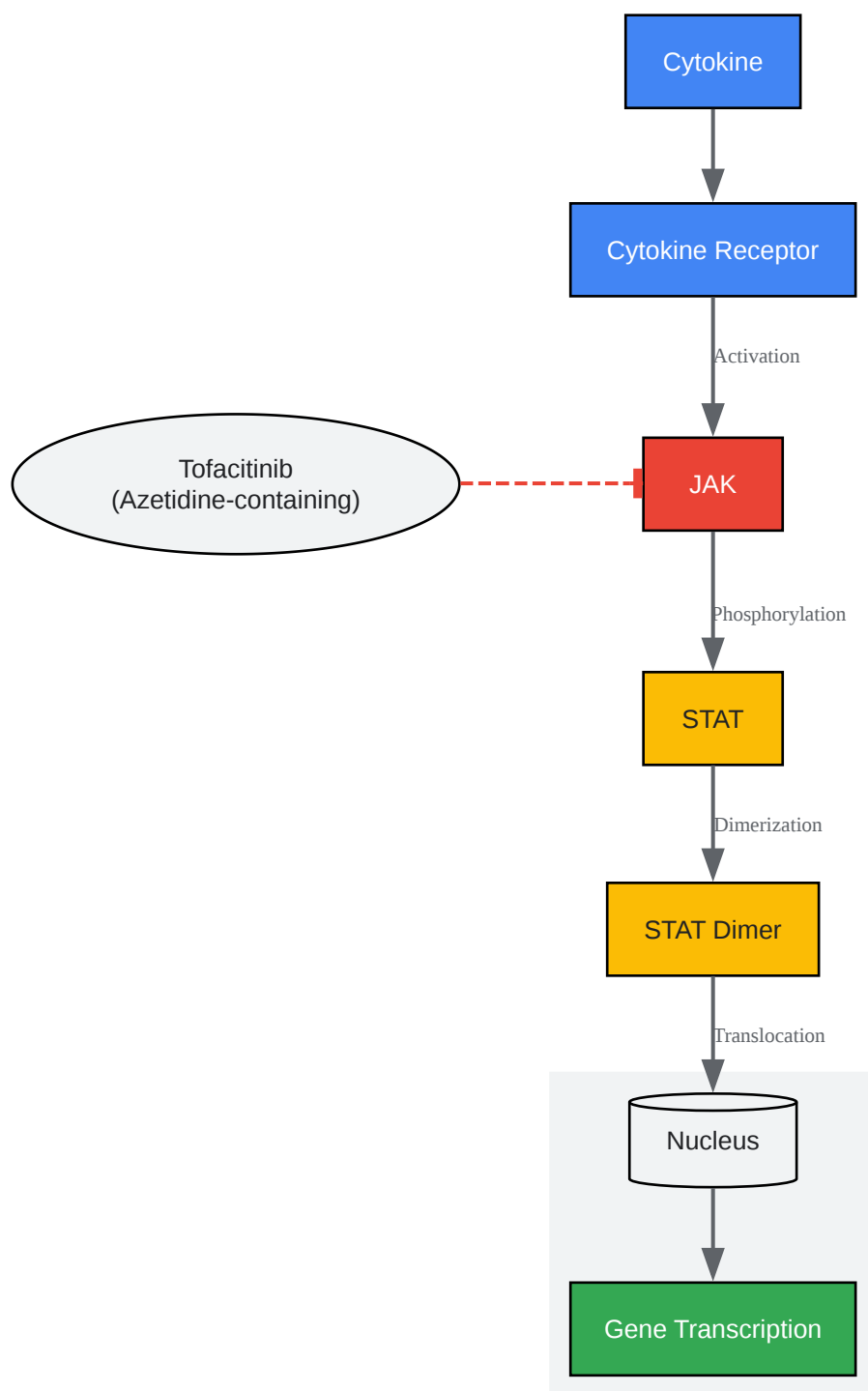
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.^{[2][8][9]} Dysregulation of this pathway is a common feature in many cancers.^{[2][7]} Cobimetinib acts by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and inhibiting tumor growth.^[2]

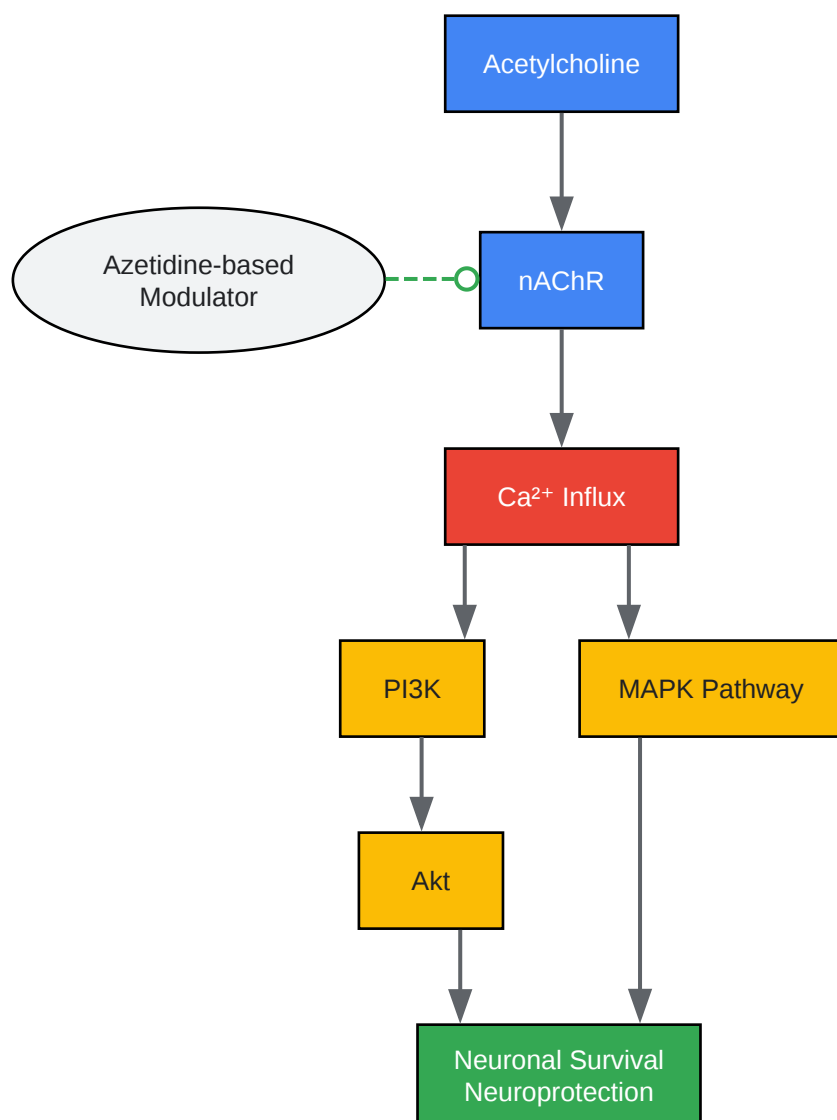


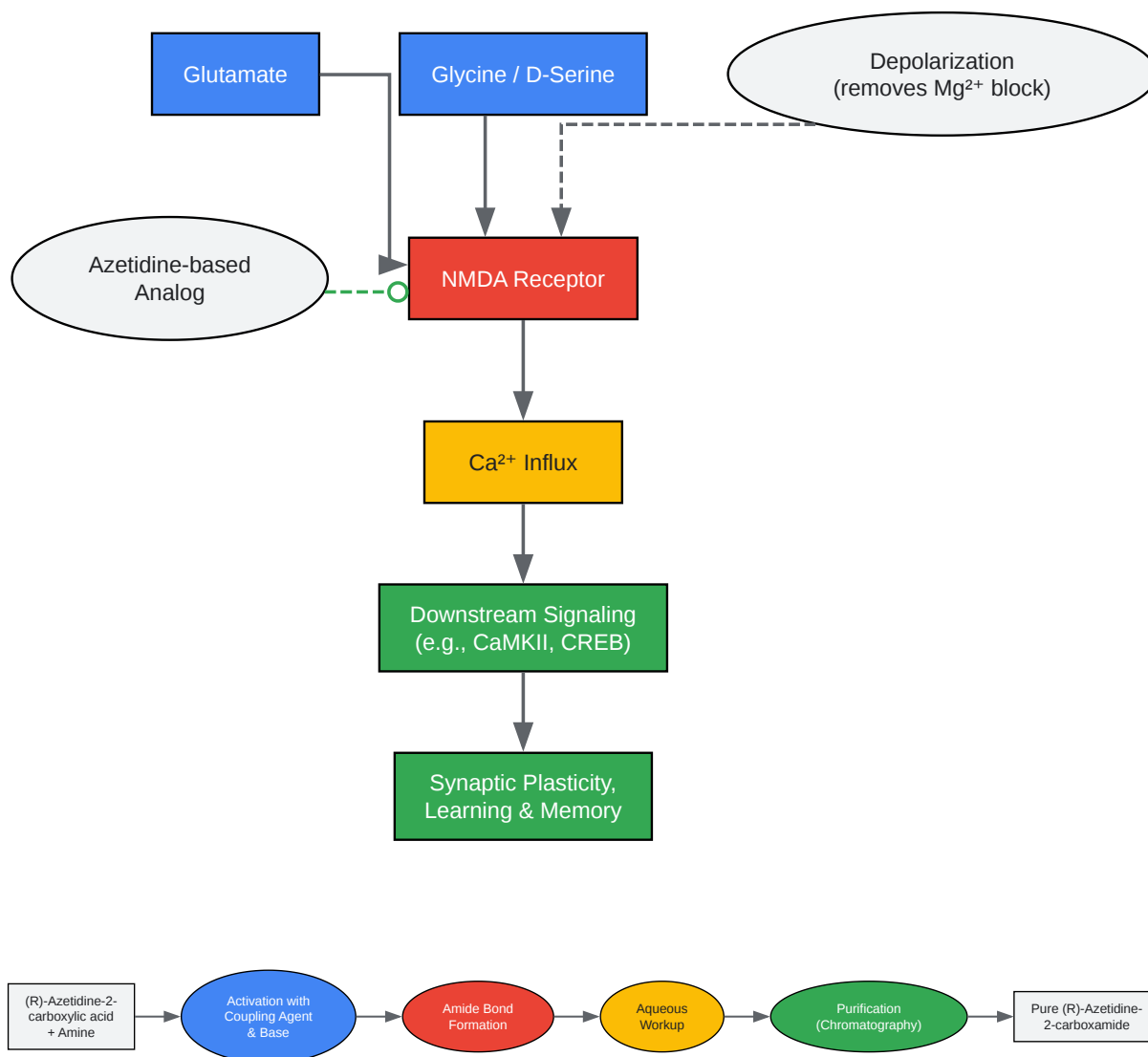
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MEK1/2-ERK1/2 Signaling Pathway Inhibition

The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[3][5][10][11] Tofacitinib and other azetidine-based inhibitors block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.[7]







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References

- 1. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase - Wikipedia [en.wikipedia.org]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 10. cusabio.com [cusabio.com]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
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